molecular formula C21H17N3O4S B2681944 N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 886924-76-1

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2681944
CAS No.: 886924-76-1
M. Wt: 407.44
InChI Key: SBPZWNYWVGWJLB-UHFFFAOYSA-N
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Description

N-[5-(2-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. This molecule features a 1,3,4-oxadiazole ring, a heterocycle known for its versatile biological activities and role as a bioisostere for ester and amide functionalities . The core structure is further substituted with a 2-methanesulfonylphenyl group and a naphthalen-1-ylacetamide moiety, creating a complex hybrid structure. Such a design is often employed to probe specific biological pathways, as similar naphthalene-acetamide hybrids have demonstrated potent antiproliferative activities against human cancer cell lines in scientific studies . The methanesulfonyl (mesyl) group is a common pharmacophore that can contribute to a molecule's binding affinity and pharmacokinetic properties. As a specialized research chemical, this product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in organic synthesis or as a tool compound for in vitro biological screening to investigate new therapeutic targets, particularly in areas such as oncology and enzymology.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-29(26,27)18-12-5-4-11-17(18)20-23-24-21(28-20)22-19(25)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPZWNYWVGWJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The following table summarizes key structural and synthetic differences:

Compound Name/Structure Heterocycle Key Substituents Synthesis Method Notable Properties/Applications
Target Compound 1,3,4-Oxadiazole 2-Methanesulfonylphenyl, 2-(naphthalen-1-yl) Likely S-alkylation (inferred) High polarity due to sulfonyl group
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Thienopyrimidine 5-Methylfuran, phenyl, thieno-pyrimidine core Multi-step cyclization Potential kinase inhibition (inferred)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole Naphthyloxymethyl, 4-chlorophenyl Copper-catalyzed click chemistry Enhanced lipophilicity (Cl substituent)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e) 1,3,4-Oxadiazole Indole, ethoxybenzothiazole Alkylation Anticancer activity (IC50: <10 μM)
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 1,3,4-Oxadiazole Furyl, 2-methoxyphenyl S-alkylation Moderate UV stability

Stability and Analytical Characterization

  • UV Stability : The target compound’s methanesulfonyl group may reduce photodegradation compared to nitro-containing analogs (e.g., 6b ), which are prone to nitro-reduction or ring cleavage .
  • Spectral Data :
    • IR : The target compound’s C=O stretch (~1670–1680 cm⁻¹) aligns with oxadiazole-acetamide derivatives ().
    • NMR : The naphthalen-1-yl protons (δ ~7.2–8.5 ppm) would resemble those in 6m , while the methanesulfonyl group’s methyl protons appear as a singlet near δ 3.0–3.5 ppm.

Biological Activity

N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an oxadiazole ring, which is known for its diverse biological properties. The synthesis typically involves multiple steps, including the formation of the oxadiazole ring through cyclization reactions and subsequent modifications to introduce the naphthalenyl and methanesulfonyl groups. The general synthetic route includes:

  • Formation of the oxadiazole ring : This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
  • Attachment of naphthalenyl group : This is usually done through acylation reactions.
  • Final purification : Techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) are employed to confirm product formation and purity.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties often exhibit antimicrobial activity. For instance, a related compound demonstrated significant antibacterial effects against various strains of bacteria, suggesting that the oxadiazole structure may contribute to this activity .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A related study highlighted that derivatives with methanesulfonyl groups showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . This suggests that this compound may also exhibit similar effects.

Anticancer Activity

Preliminary studies have indicated potential anticancer properties. The mechanism may involve the inhibition of specific kinases or other molecular targets involved in cancer cell proliferation . The unique structural features of this compound could enhance its selectivity towards cancer cells compared to normal cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in inflammatory pathways or cancer cell growth.
  • Receptor Interaction : It may bind to specific receptors on cell membranes, altering downstream signaling pathways that lead to therapeutic effects.

In Vitro Studies

A study evaluating the anti-inflammatory activity of related compounds found that those with methanesulfonyl substitutions demonstrated IC50 values in the low micromolar range against COX-2 . This suggests a promising avenue for developing new anti-inflammatory agents based on this scaffold.

In Vivo Studies

Animal models have been used to assess the efficacy and safety profile of compounds similar to this compound. In these studies, significant reductions in inflammation markers were observed following treatment with related oxadiazole derivatives .

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